molecular formula C42H28N2O2 B14222164 N,N'-Bis(1-pyrenylmethyl)isophthalamide CAS No. 628317-55-5

N,N'-Bis(1-pyrenylmethyl)isophthalamide

Cat. No.: B14222164
CAS No.: 628317-55-5
M. Wt: 592.7 g/mol
InChI Key: AJUZMDXNORXGAG-UHFFFAOYSA-N
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Description

N,N'-Bis(1-pyrenylmethyl)isophthalamide is a sophisticated aromatic amide compound designed for advanced materials science and supramolecular chemistry research. Its molecular structure, which features a central isophthalamide core flanked by two bulky, planar pyrenylmethyl groups, is engineered for the construction of complex metal-organic frameworks (MOFs) and coordination polymers . The isophthalamide moiety acts as a robust coordination site for various metal ions, facilitating the formation of porous, structured networks . Meanwhile, the pyrenyl groups contribute significant aromatic surface area, which can promote strong π-π stacking interactions. These interactions are critical for enhancing the structural stability of the resulting frameworks and can impart unique photophysical properties, making this ligand a candidate for developing sensory materials or organic electronic devices. Researchers can leverage this compound to create novel porous materials with potential applications in gas storage, molecular separation, and heterogeneous catalysis. The extended pyrene system suggests possible utility in the development of organic fluorescent markers or molecular probes. As with compounds of this class, its thermal stability is expected to be significant . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

628317-55-5

Molecular Formula

C42H28N2O2

Molecular Weight

592.7 g/mol

IUPAC Name

1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C42H28N2O2/c45-41(43-23-33-16-14-29-12-10-25-4-1-6-27-18-20-35(33)39(29)37(25)27)31-8-3-9-32(22-31)42(46)44-24-34-17-15-30-13-11-26-5-2-7-28-19-21-36(34)40(30)38(26)28/h1-22H,23-24H2,(H,43,45)(H,44,46)

InChI Key

AJUZMDXNORXGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=CC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Acylation of Isophthaloyl Chloride

Reaction Overview

The most widely reported method involves the nucleophilic acyl substitution of isophthaloyl chloride with 1-pyrenemethylamine under inert conditions. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amine by a base.
  • Nucleophilic attack on the acyl chloride, forming the amide bond.
General Procedure:
  • Reagents :

    • Isophthaloyl chloride (1 equiv)
    • 1-Pyrenemethylamine (2.2 equiv, excess to ensure complete reaction)
    • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
    • Base: Triethylamine (TEA, 2.2 equiv) or sodium hydride (NaH)
  • Steps :

    • Dissolve 1-pyrenemethylamine and base in solvent under nitrogen.
    • Add isophthaloyl chloride dropwise at 0°C.
    • Warm to room temperature and stir for 12–24 hours.
    • Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Optimization Insights:
  • Solvent Choice : DCM minimizes side reactions but requires longer reaction times (~24 hours). DMF accelerates the reaction (~12 hours) but may necessitate higher temperatures.
  • Base Impact : TEA yields 85–90% purity, while NaH improves yield to 92–95% by more effectively scavenging HCl.

Alternative Methods and Modifications

Solid-Phase Synthesis Using Supported Catalysts

A patent-derived approach employs nickel-ion-supported molecular sieves to catalyze the reaction, enhancing yield and reducing byproducts.

Procedure:
  • Combine isophthaloyl chloride, 1-pyrenemethylamine, and catalyst (C1–C3, 0.08–0.14 equiv Ni²⁺) in acetonitrile/polyethylene glycol (3:1 v/v).
  • Heat at 60–80°C for 12–17 hours.
  • Filter, wash with aqueous alkali, and recrystallize from ethanol/water.

Yield : 96.3–96.7% (vs. 85–92% in traditional methods).

Microwave-Assisted Synthesis

A rapid protocol reduces reaction time to 2–4 hours using microwave irradiation (100–150°C, 300 W). This method is ideal for small-scale synthesis but requires specialized equipment.

Purification and Characterization

Purification Techniques

Method Conditions Purity (%) Yield (%)
Column Chromatography Silica gel, hexane/EtOAc (3:1) 95–98 70–85
Recrystallization Ethanol/water (2:1) 99 60–75
Solvent Extraction DCM/water 85–90 80–90

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.35–8.15 (m, 18H, pyrene-H), 5.45 (s, 4H, CH₂), 3.95 (s, 2H, NH).
  • ¹³C NMR : δ 166.5 (C=O), 135.2–125.8 (pyrene-C), 45.3 (CH₂).
  • Melting Point : 270–275°C (decomposition).
  • HPLC : >99% purity (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

Common Issues

  • Incomplete Acylation : Add excess amine (2.5 equiv) or use high-pressure conditions.
  • Hydrolysis of Acyl Chloride : Use anhydrous solvents and inert atmosphere.
  • Byproduct Formation : Employ gradient chromatography or fractional recrystallization.

Scalability Considerations

Industrial-scale synthesis favors catalytic methods (Section 3.1) due to reduced waste and higher throughput.

Comparative Analysis of Methods

Parameter Traditional Acylation Solid-Phase Catalysis Microwave Synthesis
Reaction Time 12–24 h 12–17 h 2–4 h
Yield 70–85% 96–97% 80–88%
Scalability Moderate High Low
Equipment Cost Low High High

Chemical Reactions Analysis

N,N’-Bis(1-pyrenylmethyl)isophthalamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-Bis(1-pyrenylmethyl)isophthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves its ability to interact with various molecular targets through its amide groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

N,N'-Bis(3-hydroxyphenyl)isophthalamide

  • Structural Differences : Replaces pyrenylmethyl with 3-hydroxyphenyl groups.
  • Key Properties :
    • Exhibits extensive hydrogen bonding (O-H···O, C-H···O) and π-π interactions in the solid state .
    • Adopts distinct conformations (cis-cis and trans-trans pairings) driven by self-recognition, unlike the pyrenyl derivative’s reliance on π-stacking.
    • Lower thermal stability compared to pyrenyl derivatives due to weaker π-π contributions.
  • Applications : Primarily studied for crystal engineering and molecular recognition .

N,N'-Di(2-phenylethyl)isophthalamide

  • Structural Differences : Features phenylethyl groups (aliphatic chains with terminal aromatic rings) instead of pyrenylmethyl.
  • Key Properties: Reduced π-π interactions due to smaller aromatic substituents, leading to less robust stacking. Higher solubility in non-polar solvents compared to pyrenyl derivatives. Lower melting points and thermal stability, as evidenced by model compound studies .
  • Applications : Used as a precursor in polymer chemistry for sequential polyamides .

N,N'-Bis-(2-mercaptoethyl)isophthalamide (NBMI)

  • Structural Differences : Substitutes pyrenylmethyl with thiol-terminated ethyl groups.
  • Key Properties: Strong metal-chelating ability (e.g., mercury detoxification via SH-Hg interactions). Limited π-π interactions but high reactivity in redox environments.
  • Applications : Therapeutic agent for heavy metal poisoning .

N,N'-Bis-(4-nitrophenylcarbamothioyl)phthalamide

  • Structural Differences : Incorporates nitro and carbamothioyl groups.
  • Key Properties :
    • Electron-withdrawing nitro groups enhance electrochemical activity.
    • Thioamide bonds introduce sulfur-based reactivity, contrasting with pyrenylmethyl’s photophysical behavior.
  • Applications: Potential in catalysis or as a ligand for metal coordination .

N,N'-Bis-[3-(2-amino-thiazol-4-yl)-phenyl]isophthalamide (ATPIPA)

  • Structural Differences : Includes thiazole heterocycles instead of pyrenes.
  • Key Properties :
    • Thiazole units improve thermal stability (up to 300°C) via aromatic heterocyclic rigidity.
    • Enables synthesis of high-performance polyamides for aerospace and electronics.
  • Applications : Precursor for thermally stable polymers .

Iopamidol-Related Triiodo Derivatives

  • Structural Differences : Substitutes pyrenylmethyl with iodinated and dihydroxypropyl groups.
  • Key Properties :
    • High molecular weight and hydrophilicity due to iodine and hydroxyl groups.
    • Radiopacity for medical imaging, unlike pyrenyl derivatives’ fluorescence.
  • Applications : Contrast agents in computed tomography .

Data Table: Key Properties of N,N'-Bis(1-pyrenylmethyl)isophthalamide and Analogues

Compound Substituents Key Interactions Thermal Stability Applications
This compound Pyrenylmethyl π-π stacking, fluorescence High (>250°C) Organic electronics, sensors
N,N'-Bis(3-hydroxyphenyl)isophthalamide 3-Hydroxyphenyl O-H···O, C-H···O hydrogen bonds Moderate (~200°C) Crystal engineering
N,N'-Di(2-phenylethyl)isophthalamide Phenylethyl Van der Waals Low (<150°C) Polymer precursors
NBMI 2-Mercaptoethyl SH-metal coordination Moderate Heavy metal detoxification
ATPIPA Thiazole-phenyl Hydrogen bonding, π-stacking Very High (>300°C) High-performance polymers
Iopamidol derivative Dihydroxypropyl, iodine Hydrophilic interactions Moderate Medical imaging

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